molecular formula C7H4ClNS B11764473 6-Chlorobenzo[D]isothiazole

6-Chlorobenzo[D]isothiazole

Cat. No.: B11764473
M. Wt: 169.63 g/mol
InChI Key: LOQXWJAZYXSIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[D]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a chlorine atom at the 6th position. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[D]isothiazole typically involves the condensation of appropriate precursors containing nitrogen and sulfur atoms. One common method includes the reaction of 2-chlorobenzonitrile with sulfur and a base, followed by cyclization to form the isothiazole ring . Another approach involves the use of metal-catalyzed reactions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often employs efficient and scalable methods such as metal-catalyzed cross-coupling reactions and direct C-H activation chemistry. These methods allow for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[D]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

6-Chlorobenzo[D]isothiazole and its derivatives have shown significant potential in medicinal chemistry due to their biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzo[D]isothiazole moiety exhibit antimicrobial properties. For instance, derivatives have been synthesized that demonstrate activity against various bacterial strains, making them promising candidates for antibiotic development .

Anticancer Properties

Several studies highlight the anticancer potential of this compound derivatives. For example, compounds have been identified that inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . A notable study reported that certain derivatives exhibited nanomolar inhibitory activity against cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

This compound is being explored for its applications in agriculture, particularly as a pesticide and fungicide.

Fungicidal Activity

Research has demonstrated that this compound possesses fungicidal properties against various plant pathogens. It can disrupt fungal cell membranes, leading to cell death . This makes it a candidate for developing new agricultural fungicides.

Plant Growth Regulation

Some derivatives of this compound have been identified as effective plant growth regulators, promoting growth and enhancing resistance to environmental stresses .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes.

Dyes and Pigments

The compound serves as an intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions . This application is particularly relevant in the textile industry.

Material Science

Research indicates potential uses of this compound in developing new materials with specific electrical or optical properties. Its unique chemical structure allows for modifications that can enhance material performance .

Case Studies

StudyApplicationFindings
AntimicrobialDerivatives showed activity against Gram-positive bacteria with MIC values < 10 µg/mL.
AnticancerCompounds induced apoptosis in breast cancer cell lines with IC50 values < 100 nM.
AgriculturalDemonstrated effective control over Fusarium species in crop trials with > 80% inhibition rate.
IndustrialUsed as a precursor for synthesizing azo dyes with high stability and color fastness properties.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[D]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Benzo[D]isothiazole: Lacks the chlorine atom but shares the core structure.

    6-Bromobenzo[D]isothiazole: Similar structure with a bromine atom instead of chlorine.

    6-Fluorobenzo[D]isothiazole: Contains a fluorine atom at the 6th position.

Uniqueness: 6-Chlorobenzo[D]isothiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

6-Chlorobenzo[D]isothiazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the benzo[d]isothiazole ring system. This structural feature influences its reactivity and biological activity, enhancing its interactions with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of benzothiazoles, including this compound, can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Salmonella spp.
  • Fungal Strains Tested : Candida albicans, Aspergillus fumigatus.

While some derivatives showed promising results, others demonstrated limited effectiveness against specific strains .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Several derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. Key findings include:

  • Cytotoxicity : Compounds derived from this compound exhibited cytotoxicity against human CD4+ lymphocyte cell lines, which are relevant for HIV research .
  • Inhibition of Tumor Growth : A study reported that certain derivatives demonstrated significant inhibition of tumor cell proliferation, with percentage inhibition rates ranging from 50% to over 70% at specific concentrations .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For example, it may inhibit certain kinases or proteases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzo[D]isothiazole Lacks chlorineLimited antimicrobial properties
6-Bromobenzo[D]isothiazole Contains bromineSimilar anticancer activity
6-Fluorobenzo[D]isothiazole Contains fluorineEnhanced reactivity but variable activity

The presence of chlorine in this compound enhances its ability to interact with biological targets compared to its analogs.

Case Studies

  • Antitumor Agents Development :
    • A study synthesized N1,N3-bis(6-chlorobenzo[d]thiazol-2-yl) derivatives and evaluated their antitumor properties. The results indicated strong antitumor activity, suggesting these compounds could serve as potential leads for new cancer therapies .
  • Antimicrobial Evaluation :
    • In a comprehensive evaluation of various benzothiazole derivatives, none demonstrated significant antiviral activity; however, several showed cytotoxic effects against cancer cell lines, emphasizing the need for further exploration into their therapeutic potential .

Properties

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

6-chloro-1,2-benzothiazole

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H

InChI Key

LOQXWJAZYXSIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.